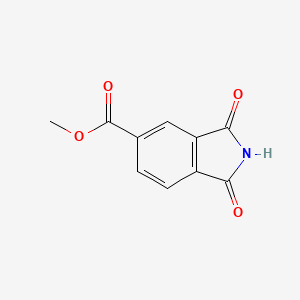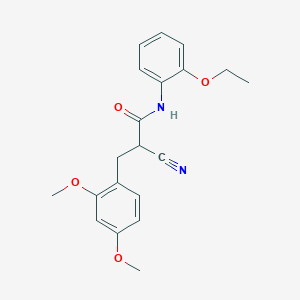![molecular formula C25H20F2N4O3S B2884964 N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide CAS No. 688356-14-1](/img/structure/B2884964.png)
N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide is a complex organic compound that features a benzodioxole ring, a quinazoline moiety, and a butanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Quinazoline Moiety Synthesis: The quinazoline ring is often synthesized via the condensation of anthranilic acid derivatives with formamide or formic acid.
Coupling Reactions: The benzodioxole and quinazoline intermediates are coupled using a suitable linker, such as a thiol or sulfanyl group, under controlled conditions.
Final Assembly: The butanamide chain is introduced through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline ring or the difluoroanilino group, potentially altering the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and quinazoline rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their function and affecting cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dichloroanilino)quinazolin-2-yl]sulfanylbutanamide
- N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-dimethoxyanilino)quinazolin-2-yl]sulfanylbutanamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-({4-[(3,4-difluorophenyl)amino]quinazolin-2-yl}sulfanyl)butanamide is unique due to the presence of the difluoroanilino group, which can significantly alter its electronic properties and biological activity compared to its analogs. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N4O3S/c1-2-22(24(32)29-15-8-10-20-21(12-15)34-13-33-20)35-25-30-19-6-4-3-5-16(19)23(31-25)28-14-7-9-17(26)18(27)11-14/h3-12,22H,2,13H2,1H3,(H,29,32)(H,28,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDBYIXLYCHKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C(=N3)NC5=CC(=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
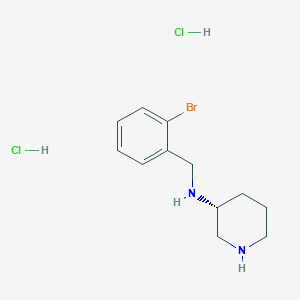
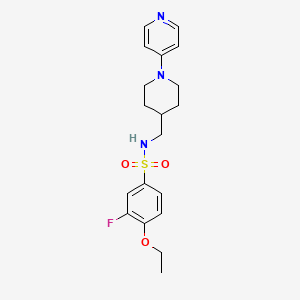
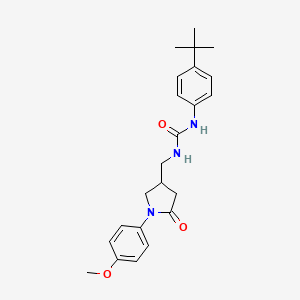
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-isopropylacetamide](/img/structure/B2884887.png)


![methyl 6-chloro-2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2884891.png)
![N-(3-cyclopropyl-3-hydroxypropyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2884893.png)
![(E)-[1-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]ethylidene](methoxy)amine](/img/structure/B2884894.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2884896.png)

![2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2884899.png)
